Tripotassium glycyrrhizinate

Description

Properties

CAS No. |

53906-39-1 |

|---|---|

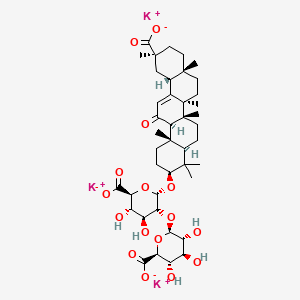

Molecular Formula |

C42H59K3O16 |

Molecular Weight |

937.2 g/mol |

IUPAC Name |

tripotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.3K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |

InChI Key |

ZXHXYXSTAYNRLQ-DWJAGBRCSA-K |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[K+].[K+].[K+] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Molecular Interactions and Target Identification

Elucidation of Specific Receptor and Enzyme Modulation Mechanisms

The pleiotropic effects of tripotassium glycyrrhizinate can be attributed to its ability to interact with and modulate multiple signaling cascades and enzymatic pathways central to cellular processes. The following subsections detail the established mechanisms of action at the molecular level.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Attenuation

This compound and its active form, glycyrrhizic acid, are recognized for their potent anti-inflammatory properties, which are largely mediated through the attenuation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.

Detailed Research Findings:

Inhibition of IκBα Phosphorylation and Degradation: Glycyrrhizic acid and its derivatives have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the active p50/p65 NF-κB subunits.

Suppression of Pro-inflammatory Gene Expression: By blocking NF-κB activation, this compound effectively downregulates the expression of various NF-κB target genes, including those encoding for inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Modulation of Upstream Kinases: The compound can also interfere with upstream signaling components that lead to NF-κB activation, such as IκB kinase (IKK).

| Target Protein | Effect of this compound/Glycyrrhizic Acid | Downstream Consequence |

| IκBα | Inhibition of phosphorylation and degradation | Prevention of NF-κB nuclear translocation |

| NF-κB (p50/p65) | Reduced nuclear translocation and DNA binding | Decreased transcription of pro-inflammatory genes |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Downregulation of expression | Attenuation of the inflammatory response |

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK pathways, are crucial in regulating cellular responses to a variety of external stimuli. Glycyrrhizic acid has been demonstrated to modulate these pathways, contributing to its anti-inflammatory and cytoprotective effects.

Detailed Research Findings:

Inhibition of JNK and p38 Phosphorylation: Studies have indicated that glycyrrhizic acid can suppress the phosphorylation and activation of JNK and p38 MAPKs. These kinases are key mediators in stress-induced signaling and inflammatory responses.

Regulation of ERK Signaling: The effect on the ERK pathway can be context-dependent. In some instances, glycyrrhizic acid has been shown to inhibit ERK activation, while in others, it may promote it, suggesting a complex regulatory role.

Downstream Effects: By modulating MAPK pathways, this compound can influence the activation of various transcription factors, such as AP-1, which in turn affects the expression of genes involved in inflammation, proliferation, and apoptosis.

| MAPK Pathway | Effect of this compound/Glycyrrhizic Acid | Cellular Outcome |

| JNK | Inhibition of phosphorylation | Reduced stress and inflammatory responses |

| p38 MAPK | Inhibition of phosphorylation | Attenuation of inflammatory cytokine production |

| ERK | Context-dependent modulation | Regulation of cell proliferation and survival |

High Mobility Group Box 1 (HMGB1) and Toll-like Receptor (TLR) Interactions

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can trigger inflammatory responses by interacting with receptors such as Toll-like Receptor 4 (TLR4). Glycyrrhizic acid is a direct inhibitor of HMGB1.

Detailed Research Findings:

Direct Binding to HMGB1: Glycyrrhizic acid has been shown to bind directly to HMGB1, inhibiting its chemoattractant and pro-inflammatory activities. This interaction prevents HMGB1 from binding to its cognate receptors.

Inhibition of HMGB1-TLR4 Signaling: By sequestering HMGB1, glycyrrhizic acid effectively blocks the HMGB1-TLR4 signaling axis. This, in turn, prevents the downstream activation of inflammatory pathways, including the NF-κB and MAPK pathways.

Suppression of Cytokine Release: The inhibition of HMGB1 activity by glycyrrhizic acid leads to a reduction in the release of late-stage inflammatory mediators.

| Molecule/Receptor | Interaction with this compound/Glycyrrhizic Acid | Consequence of Interaction |

| HMGB1 | Direct binding and inhibition | Prevention of HMGB1-mediated inflammation |

| TLR4 | Indirect inhibition via HMGB1 sequestration | Attenuation of TLR4-mediated signaling cascades |

Modulation of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isoforms

Glycyrrhetinic acid, the aglycone of glycyrrhizic acid, is a well-characterized inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes are responsible for the interconversion of active cortisol and inactive cortisone (B1669442).

Detailed Research Findings:

Inhibition of 11β-HSD2: Glycyrrhetinic acid potently inhibits the 11β-HSD2 isoform, which primarily converts cortisol to cortisone in mineralocorticoid target tissues. This inhibition leads to an increase in local cortisol concentrations.

Modulation of Glucocorticoid Receptor Activity: By preventing the inactivation of cortisol, glycyrrhetinic acid can potentiate the effects of endogenous glucocorticoids, leading to enhanced activation of the glucocorticoid receptor and subsequent anti-inflammatory effects.

| Enzyme | Effect of Glycyrrhetinic Acid | Physiological Impact |

| 11β-HSD2 | Potent inhibition | Increased local cortisol levels and enhanced glucocorticoid receptor activation |

| 11β-HSD1 | Weaker inhibition | Modulation of glucocorticoid metabolism in various tissues |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. Glycyrrhizic acid and its derivatives have been reported to inhibit these enzymes.

Detailed Research Findings:

Inhibition of COX-2 Expression: this compound has been shown to suppress the expression of the inducible COX-2 enzyme, which is upregulated during inflammation. This effect is often mediated through the inhibition of the NF-κB and MAPK pathways.

Direct Enzyme Inhibition: Some studies suggest that glycyrrhetinic acid can directly inhibit the enzymatic activity of both COX and LOX enzymes, thereby reducing the synthesis of their respective inflammatory products.

| Enzyme | Effect of this compound/Derivatives | Outcome |

| COX-2 | Inhibition of expression and activity | Reduced production of prostaglandins |

| LOX | Inhibition of activity | Reduced production of leukotrienes |

Other Enzyme and Receptor Interaction Studies

Beyond the major pathways detailed above, research has indicated that this compound and its metabolites can interact with a variety of other enzymes and receptors.

Detailed Research Findings:

Phospholipase A2 (PLA2): Glycyrrhizin (B1671929) has been found to inhibit the activity of phospholipase A2. researchgate.net This enzyme is responsible for releasing arachidonic acid from cell membranes, the initial step in the production of eicosanoids. The inhibitory effect may be partly due to alterations in the physical state of the substrate membrane. researchgate.net

Hyaluronidase (B3051955): Glycyrrhizin is an effective inhibitor of hyaluronidase, the enzyme that degrades hyaluronic acid. mdpi.com One study found that glycyrrhizin inhibited bovine testis hyaluronidase in a dose-dependent manner, with 50% inhibition occurring at approximately 3 µM. mdpi.com Dipotassium (B57713) glycyrrhizinate has also been shown to inhibit hyaluronidase activity in a dose-dependent manner. nih.gov

Thromboxane (B8750289) Synthase: Glycyrrhizin and its aglycone, glycyrrhetinic acid, have been identified as inhibitors of thromboxane synthase. researchgate.net 18β-glycyrrhetinic acid, in particular, has been shown to suppress cell proliferation in non-small cell lung cancer by inhibiting the expression and activity of thromboxane synthase. plos.orgnih.gov

DNA Polymerase: Glycyrrhetinic acid has demonstrated inhibitory effects on the activity of mammalian DNA polymerases, including polymerases α, β, κ, and λ. plos.org It was found to be a more potent inhibitor than glycyrrhizin or dipotassium glycyrrhizate. plos.orgnih.gov

Epidermal Growth Factor Receptor (EGFR): Glycyrrhizin and some of its analogues can induce the growth of hepatocytes by binding to epidermal growth factor receptors and stimulating the receptor tyrosine kinase/mitogen-activated protein kinase pathway. nih.gov Conversely, glycyrrhetinic acid has been shown to inhibit the proliferation of HaCaT cells induced by epidermal growth factor, likely by suppressing the activation of the ERK1/2 signaling pathway. bvsalud.org A monoglucuronide derivative of glycyrrhizin has been identified as a potent EGFR inhibitor. nih.gov

P2X7 Receptor: Currently, there is a lack of direct scientific evidence demonstrating an interaction between this compound or its derivatives and the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses, and while various antagonists have been identified, glycyrrhizin-related compounds are not among them in the current body of research. nih.gov

| Enzyme/Receptor | Interaction with this compound/Derivatives | Reported Effect |

| Phospholipase A2 | Inhibition | Reduced release of arachidonic acid researchgate.net |

| Hyaluronidase | Inhibition | Preservation of hyaluronic acid mdpi.comnih.gov |

| Thromboxane Synthase | Inhibition | Suppression of thromboxane A2 production researchgate.netplos.orgnih.gov |

| DNA Polymerase | Inhibition (by glycyrrhetinic acid) | Interference with DNA replication and repair plos.orgnih.gov |

| Epidermal Growth Factor Receptor | Modulation (stimulation by glycyrrhizin, inhibition by glycyrrhetinic acid) | Regulation of cell growth and proliferation nih.govnih.govbvsalud.org |

| P2X7 Receptor | No direct evidence of interaction | - |

Investigations into Key Intracellular Signaling Cascades

The pharmacological effects of this compound are believed to be mediated through its interaction with a variety of intracellular signaling pathways that are crucial for cellular homeostasis.

JAK/STAT Signaling Pathway Analysis

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of cytokines to their receptors, which activates associated JAKs. These, in turn, phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression.

While direct analysis of this compound's effect on the JAK/STAT pathway is not extensively documented, the known anti-inflammatory properties of related glycyrrhizinates suggest a potential interaction. Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases, and its modulation by phytochemicals is an active area of research. Further investigation is required to determine the specific interactions of this compound with the components of the JAK/STAT pathway and to analyze its potential to modulate the phosphorylation and activation of JAK and STAT proteins.

Nrf2/Keap1 Pathway Activation and Oxidative Stress Response

The Nrf2/Keap1 pathway is a primary regulator of the cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Research on isoglycyrrhizinate, a compound structurally related to glycyrrhizic acid, has demonstrated its ability to mitigate oxidative stress by activating the KEAP1/Nrf2 signaling pathway mdpi.com. This activation leads to an increased expression of downstream antioxidant enzymes. Although direct studies on this compound are pending, these findings suggest that it may also possess the ability to activate the Nrf2/Keap1 pathway, thereby enhancing the cellular response to oxidative stress.

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The pathway is activated by various growth factors and hormones, leading to the activation of PI3K, which in turn activates Akt. Akt can then phosphorylate a variety of downstream targets, including mTOR, to orchestrate cellular responses.

While specific data on this compound is not available, studies on glycyrrhizic acid have shown that it can inhibit the PI3K/Akt signaling pathway. This inhibition is associated with the downregulation of inflammatory responses. The dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many diseases, and its modulation by natural compounds is of significant therapeutic interest. Future studies are needed to elucidate the precise effects of this compound on the components of this pathway.

Autophagy-Related Signaling Mechanisms

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. This process is tightly regulated by a complex network of signaling pathways, including the mTOR pathway, which acts as a central inhibitor of autophagy.

Investigations into glycyrrhizic acid have revealed its capacity to induce autophagy in certain cell types. This induction is thought to be a key mechanism in its observed pharmacological effects. The regulation of autophagy is a complex process involving numerous signaling molecules and pathways. The potential for this compound to modulate autophagy-related signaling mechanisms warrants further detailed investigation to understand its role in cellular maintenance and stress responses.

Gene Expression and Transcriptional Regulation Studies

This compound's influence on cellular function is also being explored at the level of gene expression and transcriptional regulation, with a particular focus on its anti-inflammatory effects.

Modulation of Pro-inflammatory Cytokine and Chemokine Gene Expression

A significant body of research on dipotassium glycyrrhizinate, a closely related salt of glycyrrhizic acid, has demonstrated its ability to modulate the expression of genes encoding pro-inflammatory cytokines and chemokines. In a study investigating the effects of dipotassium glycyrrhizinate on skin wound healing, it was observed that the compound significantly reduced the expression of several key pro-inflammatory mediators. mdpi.comnih.gov

The study showed a decrease in the gene expression of Tumor Necrosis Factor-alpha (Tnf-α), Cyclooxygenase-2 (Cox-2), Interleukin-8 (Il-8), Interleukin-1 receptor-associated kinase 2 (Irak-2), Nuclear factor kappa B (Nf-kB), and Interleukin-1 (Il-1). mdpi.comnih.gov Concurrently, an increase in the expression of the anti-inflammatory cytokine Interleukin-10 (Il-10) was observed. mdpi.com These findings indicate a potent anti-inflammatory activity at the transcriptional level.

Below is a data table summarizing the observed modulation of pro-inflammatory and anti-inflammatory gene expression by dipotassium glycyrrhizinate in the aforementioned study.

| Gene | Type | Effect of Dipotassium Glycyrrhizinate |

| Tnf-α | Pro-inflammatory Cytokine | Reduced Expression mdpi.comnih.gov |

| Cox-2 | Pro-inflammatory Enzyme | Reduced Expression mdpi.comnih.gov |

| Il-8 | Pro-inflammatory Chemokine | Reduced Expression mdpi.comnih.gov |

| Irak-2 | Signaling Molecule | Reduced Expression mdpi.comnih.gov |

| Nf-kB | Transcription Factor | Reduced Expression mdpi.comnih.gov |

| Il-1 | Pro-inflammatory Cytokine | Reduced Expression mdpi.comnih.gov |

| Il-10 | Anti-inflammatory Cytokine | Increased Expression mdpi.com |

These results for dipotassium glycyrrhizinate strongly suggest that this compound may exert similar effects on the gene expression of pro-inflammatory cytokines and chemokines, contributing to its potential anti-inflammatory properties. However, direct experimental verification on this compound is necessary to confirm these activities.

Regulation of Apoptosis-Related Gene Expression

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (such as Bcl-2-associated X protein, Bax). The ratio of these proteins is a key determinant of a cell's fate.

Studies on related glycyrrhizin compounds have shown a modulatory effect on the expression of these key apoptotic genes. For instance, treatment with these compounds has been observed to influence the balance between pro- and anti-apoptotic proteins. A shift in this balance can lead to the activation of caspases, a family of cysteine proteases that execute the process of apoptosis. Activated caspases cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptotic cell death. Another important pro-apoptotic member of the Bcl-2 family is Bid. Upon cleavage by caspases, it transitions to a truncated form (tBid) which further amplifies the apoptotic signal. While the precise mechanisms for this compound are still under investigation, the existing body of research on analogous compounds suggests a potential role in modulating these critical apoptotic pathways.

Table 1: Key Apoptosis-Related Genes Potentially Modulated by Glycyrrhizin Compounds

| Gene/Protein | Family | Function in Apoptosis | Potential Modulation |

| Bcl-2 | Bcl-2 family | Anti-apoptotic | Down-regulation |

| Bax | Bcl-2 family | Pro-apoptotic | Up-regulation |

| Caspases | Cysteine Proteases | Executioners of apoptosis | Activation |

| PARP | DNA Repair Enzyme | Cleaved during apoptosis | Cleavage |

| Bid | Bcl-2 family (BH3-only) | Pro-apoptotic signal amplifier | Activation/Cleavage |

This table is illustrative of the general roles of these genes in apoptosis and the potential modulatory effects of glycyrrhizin-related compounds based on existing literature.

MicroRNA (miRNA) Modulation and Regulatory Networks

MicroRNAs are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. By binding to the messenger RNA (mRNA) of target genes, miRNAs can lead to mRNA degradation or translational repression, thereby fine-tuning the expression of a vast number of proteins. This regulatory function extends to virtually all cellular processes, including apoptosis.

The interaction between chemical compounds and miRNA expression is an emerging area of research. It has been demonstrated that compounds structurally similar to this compound can alter the expression profile of specific miRNAs. For example, research on dipotassium glycyrrhizinate has indicated its ability to upregulate certain tumor-suppressive miRNAs. These miRNAs, in turn, can target the mRNA of anti-apoptotic proteins like Bcl-2, leading to their reduced expression and thereby promoting apoptosis.

The establishment of such regulatory networks, where a compound modulates a specific miRNA that then targets a key gene in a disease pathway, provides a deeper understanding of its mechanism of action. Identifying the specific miRNAs and their target genes that are affected by this compound is a key objective for future research. This will allow for the mapping of the complex regulatory networks through which this compound exerts its biological effects.

Table 2: Illustrative Example of a Potential miRNA Regulatory Network

| Modulator | miRNA | Target Gene | Consequence of Interaction |

| Glycyrrhizin Compound | Upregulation of a specific miRNA | Bcl-2 mRNA | Decreased Bcl-2 protein levels |

| Promotion of Apoptosis |

This table provides a hypothetical example of how a glycyrrhizin compound might influence a regulatory network involving a microRNA and an apoptosis-related gene.

Cellular and Subcellular Mechanistic Studies

In Vitro Cell Line Models for Mechanistic Elucidation

Dipotassium (B57713) glycyrrhizinate (DPG), a dipotassium salt of glycyrrhetinic acid, has demonstrated significant anti-tumor effects across various cancer cell lines, primarily through the inhibition of proliferation and the induction of apoptosis. nih.govnih.gov

Glioblastoma (GBM): In glioblastoma cell lines, including U87MG, T98G, U251, and U138MG, DPG has been shown to decrease cell viability in a time- and dose-dependent manner. nih.govnih.govarvojournals.org The compound effectively inhibits cell growth and triggers apoptosis. nih.gov Mechanistic studies in U87MG and T98G cells revealed that DPG functions by up-regulating miR16 and miR146a, which in turn suppresses the NF-κB signaling pathway. nih.govnih.gov The induction of apoptosis was confirmed by methods such as the TUNEL assay, which detects DNA fragmentation—a hallmark of this cell death process. nih.govnih.gov Furthermore, DPG treatment was found to reduce the formation of neuro-spheres, which are enriched with cancer stem cells, suggesting it may target the self-renewal capacity of glioblastoma. nih.govarvojournals.org

Melanoma: Studies on the SK-MEL-28 melanoma cell line have also shown that DPG exerts anti-tumor activity. nih.govresearchgate.net It significantly reduces cell viability and induces apoptosis, which was verified by an increase in TUNEL-positive cells and notable changes in the expression of apoptosis-related markers like PARP-1, BAX, and BCL-2. nih.govresearchgate.net

Other Cancers: While direct studies on tripotassium glycyrrhizinate are less common, research on its parent compounds provides further context. Glycyrrhizic acid (GA) has been found to inhibit the proliferation of gastric cancer cells by inducing cell cycle arrest and apoptosis through the PI3K/AKT pathway. nih.gov Its aglycone, glycyrrhetinic acid (GA), has demonstrated anti-proliferative and apoptotic effects in cell lines for papillary thyroid cancer, human hepatoma, and promyelocytic leukemia. nih.govmdpi.comnih.gov

| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Glioblastoma | U87MG, T98G, U251, U138MG | Decreased cell viability, induced apoptosis via NF-κB pathway, reduced neuro-sphere formation. | nih.govnih.govarvojournals.orgnih.gov |

| Melanoma | SK-MEL-28 | Reduced cell viability, induced apoptosis, modulated BAX/BCL-2 expression. | nih.govresearchgate.net |

| Gastric Cancer | (Not specified) | Glycyrrhizic acid (parent compound) inhibited proliferation and induced apoptosis. | nih.gov |

| Papillary Thyroid Cancer | BCPAP, K1 | Glycyrrhetinic acid (related compound) reduced cell viability and induced apoptosis. | mdpi.comnih.gov |

The immunomodulatory properties of glycyrrhizin (B1671929) derivatives are a cornerstone of their therapeutic potential. These effects are largely attributed to their ability to modulate inflammatory pathways and cytokine production in various immune cells. frontiersin.org

Macrophages and Microglia: In macrophages and their central nervous system counterparts, microglia, glycyrrhizin and its salts have demonstrated anti-inflammatory effects. scielo.br For instance, DPG has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-8, while simultaneously increasing the expression of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov This modulation is partly achieved through the inhibition of the NF-κB pathway and the pro-inflammatory protein High Mobility Group Box 1 (HMGB1), which is a known target of glycyrrhizin. scielo.brnih.gov Microglia, which act as antigen-presenting cells in the brain, are key players in neuroinflammation, and their interaction with T-cells can be influenced by these modulatory effects. frontiersin.orgnih.gov

T-cells: Research indicates that glycyrrhizin can influence T-cell activity. In studies related to brain ischemia, glycyrrhizin treatment was found to reduce the infiltration of T-cells (both CD4+ and CD8+ subsets) into the affected brain tissue. scielo.br Other investigations have suggested that glycyrrhizin can guide the differentiation of T-cells, with studies showing that dendritic cells treated with the compound could steer T-cell differentiation towards a Th1 phenotype. frontiersin.org The complex interplay between microglia and T-cells is crucial in neuroinflammatory conditions, and the modulation of this axis represents a significant mechanism of action for glycyrrhizin derivatives. nih.gov

The effects of dipotassium glycyrrhizinate have been investigated in various epithelial and endothelial cell models, highlighting its role in maintaining barrier integrity, promoting wound healing, and modulating cellular responses to stress.

Intestinal Epithelial Cells: In the context of inflammatory bowel disease, DPG has been shown to accelerate mucosal healing. frontiersin.orgnih.gov Studies using human colorectal adenocarcinoma cell lines (Caco-2) as a model for the intestinal epithelium demonstrated that DPG helps restore the epithelial barrier's structural organization and functionality, particularly under inflammatory conditions. nih.govfrontiersin.org It also enhances the wound repair capabilities of these cells. frontiersin.org

Keratinocytes: DPG positively influences the proliferation and migration of keratinocytes, which are critical processes for skin repair. nih.gov In skin wound healing models, treatment with DPG leads to more effective epidermal proliferation and re-epithelialization. nih.govresearchgate.netdana-farber.org In a model of atopic dermatitis, DPG applied to keratinocytes stimulated with Th2 cytokines (IL-4 and IL-13) led to a decrease in the expression of atopic dermatitis-related genes, underscoring its anti-inflammatory and barrier-restoring functions in the skin. nih.gov

Corneal Epithelial Cells: In models of corneal damage, glycyrrhizin and its salts have shown protective effects. Glycyrrhizin protected mouse corneal epithelial cells from viability loss when exposed to high glucose conditions, suggesting a role in mitigating diabetic keratopathy. frontiersin.org It also reduced levels of pro-inflammatory and oxidative stress markers in diabetic corneas. arvojournals.orgfrontiersin.org However, in a separate study on mechanically wounded corneas, glycyrrhizin was observed to slightly delay wound closure at an early time point.

Renal Epithelial Cells: The parent compound, glycyrrhizic acid, has been studied in a renal tubular epithelial cell line (NRK-52E). The findings indicated that it could protect these cells from high glucose-induced proliferation and oxidative stress, suggesting a potential nephroprotective role.

Preclinical Research Models and Systemic Biological Responses

In Vivo Animal Models for Disease Mechanism Investigations

Models of Systemic and Localized Inflammatory Conditions

The anti-inflammatory properties of glycyrrhizin (B1671929) and its derivatives have been evaluated in several animal models of inflammation. These studies are crucial for understanding the mechanisms by which these compounds modulate inflammatory pathways.

Zymosan-induced Paw Edema and Peritonitis: Zymosan, a polysaccharide from yeast cell walls, is used to induce a sterile inflammatory response. In a zymosan-induced paw edema model in mice, a single administration of ammonium (B1175870) glycyrrhizinate demonstrated anti-inflammatory effects. Zymosan-induced peritonitis is another established model for studying acute inflammation, characterized by the recruitment of leukocytes like neutrophils and monocytes into the peritoneal cavity. While this model is widely used to test novel anti-inflammatory drugs, direct studies evaluating tripotassium glycyrrhizinate in zymosan-induced peritonitis are not extensively documented in the available literature.

Dextran Sodium Sulfate (DSS)-induced Colitis: The DSS-induced colitis model in mice mimics the pathology of human ulcerative colitis. Studies have shown that glycyrrhizin derivatives and related compounds can ameliorate disease symptoms. researchgate.netmdpi.com Treatment has been observed to reduce weight loss, lessen the shortening of the colon, and decrease the disease activity index. nih.gov Mechanistically, these compounds lower the levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in serum and colon tissue. researchgate.netmdpi.com Furthermore, they can inhibit the production of Prostaglandin E2 and reduce inflammatory cell infiltration and mucosal damage in the colon. nih.gov

| Model | Compound Variant Studied | Key Findings | References |

|---|---|---|---|

| Zymosan-induced Paw Edema | Ammonium Glycyrrhizinate | Demonstrated anti-inflammatory effects. | nih.gov |

| Dextran Sodium Sulfate (DSS)-induced Colitis | Glycyrrhetic Acid, Glycyrrhiza Polysaccharide | Reduced weight loss, colon shortening, and disease activity. Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increased anti-inflammatory IL-10. | researchgate.netmdpi.comnih.gov |

Neuroinflammation and Ischemic Injury Models

Glycyrrhizin and its salts have demonstrated significant neuroprotective effects in models of brain injury, primarily by targeting neuroinflammation and cell death pathways.

Ischemic Stroke and Global Cerebral Ischemia-Reperfusion Injury: In rat models of focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAO), pretreatment with glycyrrhizin significantly reduced brain infarct volume and improved neurological deficits. nih.govmeliordiscovery.com These protective effects are linked to the inhibition of the high-mobility group box 1 (HMGB1) protein, a key mediator of inflammation. meliordiscovery.comnih.gov By suppressing the HMGB1-mediated TLR4/NF-κB signaling pathway, glycyrrhizin decreases the production of inflammatory cytokines. meliordiscovery.com Derivatives like diammonium glycyrrhizinate have also been shown to reduce oxidative stress and prevent histological damage in brain tissue following global ischemia-reperfusion injury.

Hypoxic-Ischemic Brain Damage (HIBD): In neonatal rat models of HIBD, glycyrrhizin provides neuroprotection by inhibiting ferroptosis, a form of iron-dependent cell death, and reducing neuroinflammation. The mechanism involves the suppression of the HMGB1/GPX4 pathway. Glycyrrhizin treatment was found to reduce neuronal loss and suppress the expression of HMGB1 while increasing levels of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.

| Model | Compound Variant Studied | Key Findings | References |

|---|---|---|---|

| Focal Cerebral Ischemia/Reperfusion (MCAO) | Glycyrrhizin (GL) | Reduced infarct volume and neurological deficits; inhibited HMGB1-mediated TLR4/NF-κB pathway. | nih.govmeliordiscovery.comnih.gov |

| Global Cerebral Ischemia-Reperfusion | Diammonium Glycyrrhizinate (DG) | Reduced oxidative stress and histological brain damage. | |

| Hypoxic-Ischemic Brain Damage (HIBD) | Glycyrrhizin (GL) | Inhibited neuronal ferroptosis and neuroinflammation via the HMGB1/GPX4 pathway; reduced neuronal loss. |

Models of Tissue Repair and Regeneration

The application of glycyrrhizin derivatives has been explored in models of tissue injury, where they appear to promote healing and regeneration by modulating inflammation and enhancing tissue viability.

Random Skin Flap Survival: In rat models, diammonium glycyrrhizinate (DG) has been shown to improve the survival of random skin flaps. This effect is attributed to several mechanisms, including the promotion of neovascularization, evidenced by increased expression of Vascular Endothelial Growth Factor (VEGF). Additionally, DG reduces tissue edema and neutrophil density while increasing the activity of the antioxidant enzyme Superoxide Dismutase (SOD) and decreasing levels of the oxidative stress marker Malondialdehyde (MDA).

Cutaneous Wound Healing: Topical application of dipotassium (B57713) glycyrrhizinate (DPG) has been studied in excisional wound healing models in rats. Treatment with DPG was found to accelerate the healing process by attenuating the inflammatory response. This was characterized by a decrease in inflammatory exudate and a reduction in the expression of pro-inflammatory cytokines like TNF-α, COX-2, and IL-1. Concurrently, DPG increased the expression of the anti-inflammatory cytokine IL-10. Histological analysis revealed that DPG treatment promoted the formation of new granulation tissue, enhanced tissue re-epithelialization, and increased the density of collagen, contributing to effective tissue remodeling.

Immunomodulatory Research in Animal Systems

Across various animal models, glycyrrhizin and its derivatives exhibit broad immunomodulatory activities that underpin their therapeutic effects. These compounds can influence both innate and adaptive immune responses. For instance, they have been shown to affect the maturation and T-cell stimulating activity of dendritic cells, which are crucial for initiating immune responses. The anti-inflammatory effects are often mediated by the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines like IL-10. mdpi.com Furthermore, the inhibition of the HMGB1 protein appears to be a central mechanism for its immunomodulatory and anti-inflammatory actions in conditions like ischemic injury and liver damage. nih.gov This modulation of key signaling pathways and immune cell functions highlights its potential to restore immune homeostasis in various pathological conditions.

Metabolic Disease Models

Research has also extended to metabolic disorders, where glycyrrhizin has shown potential benefits in animal models of type 2 diabetes and related complications.

Type 2 Diabetes Models: In genetically diabetic KK-Ay mice, a model for non-insulin-dependent diabetes, long-term dietary treatment with glycyrrhizin demonstrated significant antidiabetic effects. The treatment was observed to almost entirely suppress the elevation of blood glucose concentrations over several weeks. It also significantly lowered blood insulin levels and improved tolerance to oral glucose loading. These findings suggest that glycyrrhizin can positively influence glucose homeostasis in a type 2 diabetes context. Common animal models used in this field of research include the ob/ob mouse, db/db mouse, and the Zucker diabetic fatty (ZDF) rat, which exhibit characteristics of obesity, insulin resistance, and hyperglycemia.

Hyperglycemic/Diabetic Stroke Models: In the context of stroke complicated by hyperglycemia, glycyrrhizin has been shown to alleviate ischemic damage. Its protective mechanisms in these models include preserving the integrity of the blood-brain barrier and reducing neuroinflammation, suggesting a potential therapeutic role for stroke patients with diabetes.

Hepatic Injury and Fibrosis Models

The hepatoprotective effects of glycyrrhizin are well-documented and have been extensively studied in various animal models of liver damage.

Hepatic Injury and Fibrosis Models: In models of carbon tetrachloride (CCl4)-induced hepatic fibrosis in mice, glycyrrhizic acid significantly ameliorated liver damage. This was evidenced by reduced levels of serum liver enzymes (ALT, AST) and markers of fibrosis. Histological examination showed a significant reduction in hepatic inflammatory response and collagen deposition. The protective mechanism involves defending against oxidative stress injury, thereby inhibiting the activation and proliferation of hepatic stellate cells, which are key drivers of fibrosis. In other models, such as total parenteral nutrition-associated acute liver injury and ischemia-reperfusion injury, glycyrrhizin demonstrated protective effects by suppressing endoplasmic reticulum stress and inhibiting the production of HMGB1 by Kupffer cells.

| Model | Compound Variant Studied | Key Findings | References |

|---|---|---|---|

| Carbon Tetrachloride (CCl4)-induced Hepatic Fibrosis | Glycyrrhizic Acid (GA) | Reduced serum ALT, AST, and fibrosis markers. Ameliorated hepatic inflammation and collagen deposition. Inhibited hepatic stellate cell proliferation by reducing oxidative stress. | |

| Total Parenteral Nutrition (TPN)-induced Acute Liver Injury | Glycyrrhizin | Normalized elevated ALT, AST, and triglyceride levels. Suppressed endoplasmic reticulum stress. | |

| Hepatic Ischemia-Reperfusion (I/R) Injury | Glycyrrhizin | Prevented liver injury by inhibiting HMGB1 production by Kupffer cells. |

Integrative Systemic Responses and Physiopathological Modulations of this compound

This compound, a derivative of glycyrrhizic acid from licorice root, has demonstrated a range of biological activities in preclinical research. These investigations highlight its potential to modulate complex physiological and pathological processes, particularly concerning the neurovascular unit, the blood-brain barrier, and organ-specific inflammation.

Neurovascular Unit Preservation Mechanisms

While direct studies on this compound's effect on the neurovascular unit are not extensively detailed in the available literature, the protective mechanisms can be inferred from the actions of its core molecule, glycyrrhizin. The neurovascular unit is an integrated system of cerebral microvessels, neurons, and glial cells. Its integrity is crucial for maintaining brain homeostasis.

Research suggests that glycyrrhizin can preserve the neurovascular unit by mitigating inflammatory responses that lead to neuronal damage. For instance, in models of traumatic brain injury, glycyrrhizin has been shown to inhibit the release of high mobility group box-1 (HMGB1), a key damage-associated molecular pattern molecule. nih.gov By binding to HMGB1, glycyrrhizin prevents its interaction with the Receptor for Advanced Glycation Endproducts (RAGE), thereby suppressing downstream inflammatory cascades. This action helps to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the injured brain tissue, which are known to contribute to neurovascular unit dysfunction. nih.gov

Blood-Brain Barrier (BBB) Permeability Modulation

The blood-brain barrier (BBB) is a critical component of the neurovascular unit, regulating the passage of substances between the blood and the central nervous system. Preclinical studies have shown that glycyrrhizin can modulate BBB permeability, particularly under pathological conditions.

In a rat model of traumatic brain injury, intravenous administration of glycyrrhizin dose-dependently suppressed the increase in BBB permeability. nih.gov This effect was associated with the inhibition of HMGB1 translocation in neurons at the site of injury. nih.gov The preservation of BBB integrity is a crucial aspect of neuroprotection, as a compromised barrier can lead to the influx of harmful substances and exacerbate brain edema and neuronal damage.

Furthermore, the major metabolite of glycyrrhizin, 18β-glycyrrhetinic acid (GA), has been shown to cross the BBB. In vivo studies in rats detected GA in the brain and cerebrospinal fluid after oral administration of a traditional Japanese medicine containing glycyrrhiza root. nih.gov An in vitro BBB model further confirmed the permeability of GA. nih.gov This suggests that the active components of glycyrrhizin can reach the brain to exert their effects.

| Preclinical Model | Compound | Key Findings on BBB Permeability |

| Traumatic Brain Injury (Rat) | Glycyrrhizin | Dose-dependently suppressed the increase in BBB permeability. nih.gov |

| In vitro BBB Model | 18β-Glycyrrhetinic Acid | Demonstrated permeability across the BBB model. nih.gov |

| Normal and Pathologic Conditions | Kinin Analogs (for context) | Modulate BBB permeability, highlighting the potential for pharmacological intervention. mdpi.com |

Organ-Specific Anti-inflammatory Effects (e.g., Kidney, Skin)

The anti-inflammatory properties of glycyrrhizinate derivatives have been investigated in various organ systems, with notable findings in the kidney and skin.

Kidney:

In mouse models of renal inflammation, glycyrrhizin has demonstrated protective effects. It has been shown to alleviate kidney injury by inhibiting inflammatory cell infiltration and the production of proinflammatory cytokines. nih.gov One of the proposed mechanisms is the inhibition of the release of HMGB1. nih.gov Furthermore, glycyrrhizin can improve renal injury and inflammatory responses by regulating the RAGE/TLR4-related ERK and p38 MAPK/NF-κB activation pathways. nih.gov In a model of Concanavalin A-induced hepatitis with associated kidney injury, glycyrrhizin was found to have anti-inflammatory effects on the kidney, with the GL/IL-25/M2 axis playing a role in this process. nih.gov

Skin:

Dipotassium glycyrrhizinate (DPG), a closely related salt, has been studied for its effects on skin inflammation and wound healing. In an in vivo experimental model of cutaneous wounds in rats, topical application of DPG was found to decrease inflammatory exudate and reduce the expression of pro-inflammatory cytokines such as Tnf-α, Cox-2, Il-8, Irak-2, Nf-kB, and Il-1. nih.govnih.govresearchgate.net Concurrently, it increased the expression of the anti-inflammatory cytokine Il-10. nih.govnih.govresearchgate.net The anti-inflammatory action of DPG is also attributed to its inhibitory effect on the enzyme hyaluronidase (B3051955), which is involved in the degradation of the extracellular matrix and the release of inflammatory mediators like histamine, leukotrienes, and prostaglandins (B1171923). nih.govscielo.br These effects contribute to the promotion of skin wound healing through the modulation of various signaling pathways. nih.govnih.govresearchgate.net

| Organ | Compound | Preclinical Model | Key Anti-inflammatory Mechanisms |

| Kidney | Glycyrrhizin | Mouse model of renal inflammation | Inhibition of inflammatory cell infiltration and proinflammatory cytokine production. nih.gov Regulation of RAGE/TLR4-related ERK and p38 MAPK/NF-κB pathways. nih.gov |

| Kidney | Glycyrrhizin | Mouse Concanavalin A-hepatitis model | Participation of the GL/IL-25/M2 axis in the anti-inflammatory process. nih.gov |

| Skin | Dipotassium Glycyrrhizinate | Rat model of cutaneous wounds | Decreased expression of pro-inflammatory cytokines (Tnf-α, Cox-2, Il-8, Irak-2, Nf-kB, Il-1). nih.govnih.govresearchgate.net Increased expression of anti-inflammatory cytokine (Il-10). nih.govnih.govresearchgate.net Inhibition of hyaluronidase. nih.govscielo.br |

Structure Activity Relationship and Derivative Investigations

Comparative Analysis of Glycyrrhizin (B1671929), Glycyrrhetinic Acid, and Salt Derivatives

The biological activity of glycyrrhizin is not static; it varies significantly with changes to its chemical form, whether through hydrolysis to its aglycone, glycyrrhetinic acid, or through the formation of different salts.

Glycyrrhizic acid is a weak acid with three carboxyl groups, allowing for the formation of various salts, such as Tripotassium Glycyrrhizinate and Dipotassium (B57713) Glycyrrhizinate (DPG). mdpi.com DPG, the dipotassium salt of glycyrrhizic acid, is a well-studied derivative known for its anti-inflammatory properties. typology.comrxweb-prd.comdrugbank.com It is a water-soluble compound with both hydrophilic and lipophilic groups that can form a gel-like structure, making it a useful component in various formulations. typology.com

The anti-inflammatory action of glycyrrhizic acid and its salts, including DPG, is attributed to several mechanisms. These include the inhibition of phospholipase A2, an enzyme crucial in various inflammatory processes, as well as the inhibition of cyclooxygenase activity and the formation of prostaglandins (B1171923). selectbotanical.com DPG has been shown to inhibit the secretion of the inflammatory mediator nitric oxide (NO) and the inflammatory cytokine IL-6 in cell models. rxweb-prd.com While direct comparative studies detailing the specific activity differences between the tripotassium and dipotassium salts are not extensively detailed in the available research, the general principle is that salt formation can enhance properties like solubility, which may in turn influence bioavailability and efficacy. Other glycyrrhizate salts, such as ammonium (B1175870) glycyrrhizate, are also utilized for their anti-inflammatory and anti-allergic properties. nih.govresearchgate.net

| Compound/Derivative | Key Structural Feature | Reported Biological Property | Mechanism of Action Highlight |

|---|---|---|---|

| Glycyrrhizic Acid (Glycyrrhizin) | Tricarboxylic acid with two glucuronic acid moieties | Anti-inflammatory, Antiviral, Hepatoprotective nih.govnsc.ru | Inhibits viral replication, modulates immune responses researchgate.netfrontiersin.org |

| Dipotassium Glycyrrhizinate (DPG) | Dipotassium salt of glycyrrhizic acid | Anti-inflammatory, Soothing, Sebum regulating selectbotanical.comnih.gov | Inhibits phospholipase A2 and cyclooxygenase selectbotanical.com |

| Ammonium Glycyrrhizate | Monoammonium salt of glycyrrhizic acid | Anti-inflammatory, Anti-allergic nih.govresearchgate.net | Used in treatments for chronic hepatitis and allergies nih.govresearchgate.net |

Glycyrrhetinic acid (GA), the aglycone of glycyrrhizin, exists as two primary stereoisomers: 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid. mdpi.com These epimers, differing only in the spatial orientation at the C-18 position, exhibit distinct biological activities. nih.gov The naturally occurring and more abundant form is the 18β-isomer. nih.govresearchgate.net

Research has shown that the 18α-isomer often displays superior activity in certain models. For instance, 18α-GA was found to have more potent anti-inflammatory activity than 18β-GA in a carrageenan-induced edema model in mice, with its action being similar to that of glucocorticoids. nih.gov Furthermore, studies on anticancer activity have indicated that the 18α-epimer is superior to the 18β-epimer. nih.gov A key difference in their mechanism lies in their interaction with 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes; 18α-glycyrrhetinic acid selectively inhibits 11β-HSD1, whereas 18β-glycyrrhetinic acid inhibits both 11β-HSD1 and 11β-HSD2. mdpi.com

| Stereoisomer | Enzyme Inhibition Profile | Observed Biological Activity |

|---|---|---|

| 18α-Glycyrrhetinic Acid (18α-GA) | Selectively inhibits 11β-HSD1 mdpi.com | More potent anti-inflammatory activity in some models nih.gov. Superior anticancer activity compared to the β-epimer nih.gov. |

| 18β-Glycyrrhetinic Acid (18β-GA) | Inhibits both 11β-HSD1 and 11β-HSD2 mdpi.com | The naturally predominant form with broad anti-inflammatory and anti-tumor properties researchgate.net. |

Design and Evaluation of Synthetic Derivatives

To improve upon the natural biological activities of glycyrrhizin and glycyrrhetinic acid, scientists have employed various chemical modification strategies. The goal is to enhance therapeutic efficacy, increase solubility, and improve target specificity.

A multitude of synthetic transformations have been applied to the glycyrrhizin molecule to create derivatives with enhanced pharmacological profiles. nih.gov These strategies often target the carboxyl and hydroxyl groups of the molecule. researchgate.net

Key modification strategies include:

Esterification and Amidation: Creating new esters and amides has been shown to produce compounds with pronounced anti-inflammatory, anti-ulcer, and hepatoprotective activities, sometimes exceeding the natural glycoside. nsc.ru For example, modifying the hydroxyl group at the C-3 position can reduce polarity and improve cytotoxic or antiproliferative activity. nih.gov

Glycopeptide Synthesis: Triterpene glycopeptides have been prepared by linking amino acids to the glycyrrhizic acid backbone, aiming to develop novel immunoregulators. nih.govnsc.ru

Modification of the Carbohydrate Chain: Altering the two-glucuronic acid chain, for instance through glycosylation, can significantly increase water solubility and enhance antiproliferative activity against certain cancer cell lines. mdpi.com

Aglycone Modification: Modifications at specific positions on the glycyrrhetinic acid core, such as ketonization at C-3 and methyl esterification at C-30, have been shown to enhance inhibitory activity against specific inflammatory factors like high-mobility group box 1 (HMGB1). nih.govacs.org

A primary challenge in utilizing glycyrrhizin and its derivatives therapeutically is the potential for off-target effects. A significant focus of synthetic chemistry in this area is to design derivatives with increased specificity for their intended biological targets, thereby reducing undesirable interactions. nih.gov

For example, glycyrrhetinic acid is known to induce mineralocorticoid-like side effects. nih.gov Chemical modifications, such as the reduction of the 11-keto and 30-carboxyl groups, have been investigated to eliminate these effects while retaining the desired therapeutic activities. jst.go.jp Another approach involves designing derivatives to target specific proteins. Glycyrrhizin analogs have been synthesized and evaluated as potential anticancer agents that specifically target the Epidermal Growth Factor Receptor (EGFR). nih.gov By creating monoglucuronide versions and utilizing the more active 18α-epimer, researchers developed a compound that binds effectively to EGFR, demonstrating a clear correlation between targeted binding and anticancer activity. nih.gov Furthermore, the inherent ability of glycyrrhizic acid to form micelles has been leveraged to create drug delivery systems for the targeted delivery of other therapeutic molecules. mdpi.com

Advanced Research Methodologies and Future Directions

Computational Approaches in Mechanistic and Predictive Studies

Computational methods have become indispensable in modern drug discovery and development, offering insights into molecular interactions and predictive models for biological activity. These approaches are instrumental in understanding the multifaceted effects of tripotassium glycyrrhizinate.

Molecular Docking Simulations for Ligand-Target Binding Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for characterizing the binding of this compound and its active metabolite, glycyrrhetinic acid, to various protein targets.

Research has utilized molecular docking to investigate the antiviral properties of glycyrrhizic acid. For instance, docking studies have explored its binding affinity to key proteins of the SARS-coronavirus. These simulations have shown that glycyrrhizic acid can interact with viral proteins, suggesting a mechanism for its observed antiviral effects. The introduction of specific chemical groups, such as 2-acetamido-β-D-glucopyranosylamine, into the glycoside chain of glycyrrhizic acid has been shown to significantly increase its anti-SARS-CoV activity, a finding supported by molecular docking simulations that indicate enhanced binding to viral targets nih.gov.

In the context of cancer research, molecular docking has been employed to understand the anticancer activity of glycyrrhizin (B1671929) analogs. Studies have analyzed the binding of these analogs to targets like the Epidermal Growth Factor Receptor (EGFR). The results from these simulations, combined with biological assays, help in identifying which structural modifications lead to more potent anticancer activity and provide a basis for the rational design of new derivatives nih.gov.

Table 1: Examples of Molecular Docking Studies with Glycyrrhizic Acid and its Derivatives

| Compound/Derivative | Target Protein | Key Findings |

|---|---|---|

| Glycyrrhizic Acid | SARS-CoV Proteins | Potential to inhibit viral replication through binding to key viral proteins. nih.gov |

| Glycyrrhizin Analogs | Epidermal Growth Factor Receptor (EGFR) | Identification of structural features that enhance binding affinity and anticancer activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of structure-activity relationships (SAR) are actively being investigated for its derivatives.

SAR studies on glycyrrhetinic acid derivatives have provided valuable insights into the structural requirements for their anticancer effects. These studies have shown that modifications to the glycyrrhetinic acid backbone can significantly impact its ability to target cancer-related pathways, such as those involving the proteasome and peroxisome proliferator-activated receptors (PPARs) nih.goveurekaselect.com. For example, the synthesis and biological evaluation of various analogs have revealed that certain chemical substitutions enhance cytotoxic activity against cancer cell lines nih.govfrontiersin.org.

Similarly, the antiviral activity of glycyrrhizic acid derivatives has been explored through SAR. Research on derivatives targeting the SARS-coronavirus has demonstrated that alterations to the glycoside chain and the carboxylic acid function can lead to a significant increase in antiviral potency. These findings underscore the importance of specific structural features for biological activity and provide the foundational data necessary for the future development of predictive QSAR models nih.govnih.govresearchgate.net.

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is an approach that aims to understand the effects of drugs and natural compounds on a systemic level by analyzing their interactions with multiple targets within a biological network. This methodology is particularly well-suited for studying the complex pharmacological actions of compounds like this compound, which is known to have a wide range of biological effects nih.govfrontiersin.org.

By constructing drug-target-disease networks, researchers can identify the putative protein targets of glycyrrhizic acid and other active components of licorice. These analyses have revealed that these compounds can interact with a multitude of proteins involved in various signaling pathways, including those related to inflammation, cancer, and viral infections. For instance, network pharmacology studies have helped to elucidate the anti-inflammatory mechanisms of glycyrrhizic acid by identifying its interactions with key proteins in inflammatory cascades frontiersin.org.

This multi-target approach provides a more holistic understanding of the therapeutic potential and mechanisms of action of this compound, moving beyond the traditional one-drug-one-target paradigm nih.gov.

Advanced In Vitro Cell Culture Techniques

To better mimic the complex microenvironment of human tissues, researchers are increasingly turning to advanced in vitro cell culture models. These systems offer a more physiologically relevant context for studying the effects of compounds like this compound compared to traditional two-dimensional (2D) cell cultures.

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used to study disease processes and the effects of therapeutic agents. These models better recapitulate the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo.

The metabolite of glycyrrhizic acid, glycyrrhetinic acid, has been studied in the context of intestinal organoids. These studies have shown that glycyrrhetinic acid can promote the development of small intestinal organoids derived from intestinal crypt stem cells. This suggests a role for the compound in maintaining intestinal epithelial homeostasis.

In cancer research, the effects of dipotassium (B57713) glycyrrhizinate have been observed on the formation of melanospheres, a type of tumor spheroid. Research has indicated that this compound can inhibit the formation of these 3D structures, suggesting its potential to interfere with the growth and survival of cancer stem-like cells nih.govnih.gov.

Co-cultivation Systems for Intercellular Communication Studies

Co-cultivation systems, where two or more different cell types are grown together, are valuable tools for studying the complex intercellular communication that occurs within tissues. While specific studies on this compound in co-culture systems are limited, research on its effects on individual cell types that are known to interact provides a basis for understanding its potential role in modulating these interactions.

For instance, glycyrrhizin has been shown to inhibit the proliferation of mouse primary fibroblasts researchgate.net. Fibroblasts are key components of the connective tissue and are actively involved in wound healing and inflammatory responses, often interacting with immune cells. Furthermore, glycyrrhizic acid has been demonstrated to promote the polarization of macrophages towards an M1 phenotype, which is associated with pro-inflammatory responses and host defense nih.gov.

The anti-fibrotic activity of licorice extract has also been demonstrated in areca nut-induced fibroblasts, suggesting its potential to modulate fibroblast activity in fibrotic conditions researchgate.net. These findings imply that in a co-culture system of fibroblasts and immune cells, this compound could modulate the inflammatory and fibrotic responses by influencing the behavior of both cell types and their communication.

Omics Technologies in this compound Research

Proteomic analyses have become crucial for understanding the molecular mechanisms that regulate the biosynthesis of glycyrrhizin in Glycyrrhiza species. These investigations focus on identifying and quantifying key enzymes and regulatory proteins involved in the metabolic pathways leading to glycyrrhizin accumulation. A significant application of proteomics has been in studying the plant's response to abiotic stressors, such as salinity and drought, which are known to influence the production of secondary metabolites.

In a comparative proteomic study of Glycyrrhiza uralensis under salt stress, researchers identified several differentially expressed proteins that are key to the glycyrrhizin biosynthesis pathway. nih.gov Among the most significant findings was the remarkable upregulation of three critical enzymes: β-amyrin synthase (bAS), and two cytochrome P450 enzymes, CYP88D6 and CYP72A154. nih.gov These enzymes catalyze the initial and subsequent oxidative steps in the triterpenoid (B12794562) saponin (B1150181) pathway. The expression patterns of these structural proteins were found to be logically consistent with the observed increase in bioactive constituent accumulation under suitable salt stress. nih.gov Similarly, multi-omics studies incorporating proteomics have confirmed that under drought conditions, the protein levels of bAS and CYP88D6 are significantly upregulated. nih.gov These proteomic findings provide direct evidence of the enzymatic machinery being enhanced under stress, leading to a greater output of glycyrrhizin.

Table 1: Key Enzymes in Glycyrrhizin Biosynthesis Upregulated Under Abiotic Stress, Identified by Proteomics

| Enzyme/Protein | Function in Glycyrrhizin Pathway | Observed Change Under Stress | Source(s) |

| β-amyrin synthase (bAS) | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to β-amyrin. | Upregulated | nih.govnih.gov |

| Cytochrome P450 (CYP88D6) | Oxidizes β-amyrin at the C-11 position. | Upregulated | nih.govnih.gov |

| Cytochrome P450 (CYP72A154) | Involved in subsequent oxidation steps of the triterpene skeleton. | Upregulated | nih.gov |

| Flavonoid-related proteins (e.g., HIDH, VR) | Involved in parallel flavonoid biosynthesis pathways. | Upregulated | nih.gov |

Metabolomics provides a powerful analytical window into the biochemical status of an organism, enabling the comprehensive profiling of small-molecule metabolites. In the context of this compound research, metabolomics has been applied to its source, Glycyrrhiza uralensis, to elucidate how environmental stressors rewire its metabolic pathways, ultimately impacting the accumulation of glycyrrhizin and other related bioactive compounds. nih.govfrontiersin.org

Integrated metabolomic and transcriptomic analyses of G. uralensis under alkaline salt stress detected a total of 803 metabolites, which included 244 distinct flavonoids. acs.org These studies reveal that under stress, the plant initiates significant osmotic regulation and activates its antioxidant systems, with flavonoid-related pathways being particularly enriched. acs.org Upregulation of metabolites such as 2′-hydroxygenistein and apigenin (B1666066) suggests that these non-enzymatic antioxidants play a critical role in stress tolerance. acs.org By correlating these metabolite profiles with gene expression data, researchers can map the downstream effects of genetic regulation and identify key points of metabolic control. This integrated approach is vital for understanding how the biosynthesis of precursor molecules for the glycyrrhizin pathway competes with or is supported by other metabolic activities within the cell, providing a holistic view of the plant's chemical response to its environment. nih.govnih.gov

Transcriptomics, primarily through RNA-sequencing, has been instrumental in identifying the genetic blueprint for glycyrrhizin biosynthesis in Glycyrrhiza species. This methodology provides a global snapshot of gene expression, revealing which genes are activated or suppressed under specific conditions, such as during different developmental stages or in response to environmental stress. oup.com Studies on G. uralensis and G. glabra have identified thousands of differentially expressed genes (DEGs) when the plants are subjected to stressors like salt, drought, or elicitors like methyl jasmonate. acs.orgresearchgate.netfrontiersin.org

A significant portion of these DEGs are consistently enriched in pathways related to secondary metabolism, particularly terpenoid and flavonoid biosynthesis. frontiersin.orgnih.gov Transcriptomic analyses have successfully pinpointed key structural genes in the glycyrrhizin pathway, including those encoding β-amyrin synthase (bAS), cytochrome P450s (CYP88D6, CYP72A154), and various UDP-glucosyl/glucuronosyl transferases (UGTs) responsible for the final glycosylation steps. researchgate.netfrontiersin.org For instance, under salt stress, 3,664 DEGs were identified in G. uralensis, with most being involved in flavonoid and terpenoid biosynthesis. frontiersin.org This research demonstrates a positive correlation between the upregulation of these key genes and the accumulation of glycyrrhizin and its glycoside derivatives, providing a powerful tool for identifying genetic targets for crop breeding and metabolic engineering. nih.govfrontiersin.org

Table 2: Selected Differentially Expressed Genes (DEGs) in the Glycyrrhizin Biosynthesis Pathway

| Gene | Putative Function | Expression Pattern Under Stress/Elicitation | Source(s) |

| β-amyrin synthase (bAS) | Triterpene skeleton formation | Upregulated | nih.gov |

| CYP88D6 | β-amyrin 11-oxidase | Upregulated | nih.gov |

| CYP72A154 | Cytochrome P450 involved in oxidation | Upregulated | nih.gov |

| UDP-glycosyltransferase (UGT) genes | Glycosylation of glycyrrhetinic acid | Upregulated | frontiersin.org |

| Farnesyl diphosphate (B83284) synthase | Precursor synthesis in the MVA pathway | Upregulated | researchgate.net |

| Squalene epoxidase | Precursor synthesis in the MVA pathway | Upregulated | researchgate.net |

Innovative Drug Delivery Systems for Mechanistic Research Modalities

To investigate the cellular and molecular mechanisms of this compound and its related compounds, it is often necessary to overcome the barrier of the cell membrane. Innovative drug delivery systems, such as nanoliposomes and nanoparticles, are being engineered to enhance the cellular permeation and bioavailability of these compounds for research purposes. These systems encapsulate the active molecule, protecting it from degradation and modifying its physicochemical properties to facilitate transport across biological membranes.

Elastic liposomes have been successfully used for the skin delivery of Dipotassium glycyrrhizinate. nih.gov These flexible vesicles, composed of lipids like soya lecithin (B1663433), can deform and squeeze through pores much smaller than their own diameter, leading to significantly enhanced skin deposition. nih.gov Research shows that formulating Dipotassium glycyrrhizinate into elastic liposomes with sizes ranging from 90 to 120 nm can increase its deposition in the skin by 4.5-fold compared to an aqueous solution. nih.gov The compound itself can act as an "edge activator," a surfactant that fluidizes the lipid bilayer and increases the elasticity of the liposome. nih.govscienceopen.com

Beyond liposomes, various nanoparticle platforms have been developed using the aglycone, glycyrrhetinic acid, as a targeting ligand, particularly for liver cells which have specific receptors for it. acs.org These systems include solid lipid nanoparticles, chitosan-based polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles. nih.govmdpi.comgoogle.com For example, solid lipid nanoparticles loaded with glycyrrhetinic acid have been formulated with particle sizes around 155 nm and high encapsulation efficiency (92.4%). google.com These nanocarriers are designed to improve solubility, control release, and target specific cell types, making them invaluable tools for mechanistic studies that require efficient intracellular delivery of the active compound. acs.orgnih.gov

Table 3: Characteristics of Nano-Delivery Systems for Glycyrrhizinate and Related Compounds

| Delivery System | Active Compound | Key Components | Particle Size (nm) | Entrapment/Loading Efficiency | Key Finding | Source(s) |

| Elastic Liposomes | Dipotassium glycyrrhizinate | Soya lecithin (PC), Hydrogenated soya lecithin (HPC) | 90 - 120 | Max at 4:1 lipid:drug ratio | 4.5-fold increase in skin deposition compared to aqueous solution. | nih.gov |

| Solid Lipid Nanoparticles | Glycyrrhetinic acid | Phospholipids, lipid materials, surfactants | ~155 | 92.4% | Stable formulation with high encapsulation suitable for various administration routes. | google.com |

| Polymeric Nanoparticles | Doxorubicin (DOX) | Chitosan / Poly(ethylene glycol)-glycyrrhetinic acid | ~200 | Not specified | Glycyrrhetinic acid acts as a targeting ligand for liver cells. | nih.gov |

| Mesoporous Silica Nanoparticles | Chitosan Oligosaccharide | Silica, Glycyrrhetinic acid (targeting ligand) | ≤200 | 28.36% | Glycyrrhetinic acid modification enhances uptake by liver cells. | mdpi.com |

Mechanisms of Bioavailability Enhancement at a Cellular Level

This compound, a salt of glycyrrhizic acid (GA), is understood to enhance the bioavailability of various therapeutic agents through several distinct mechanisms at the cellular level. These mechanisms primarily revolve around its ability to interact with and modify the properties of the cell membrane, as well as its influence on cellular transport proteins. The amphiphilic nature of its parent compound, glycyrrhizic acid, allows it to function as an effective drug carrier, facilitating the transport of other molecules across cellular barriers. nih.govnih.gov

One of the principal mechanisms is the direct interaction with the lipid bilayer of the cell membrane. Research has demonstrated that GA can incorporate into the membrane, leading to significant alterations in its physical properties. nih.govnih.govcancer.gov Studies using human erythrocytes as a model have shown that GA, even at micromolar concentrations, can increase membrane permeability by approximately 60%. nih.gov This increased permeability is thought to be a key factor in its ability to enhance drug absorption. Concurrently, GA has been observed to decrease the elasticity modulus of cell membranes, rendering them more fluid. nih.govnih.gov This change in fluidity may facilitate the passage of co-administered drugs that would otherwise struggle to cross the cellular barrier.

Another critical mechanism involves the modulation of efflux transporters, which are proteins that actively pump substrates, including many drugs, out of the cell. The metabolite of glycyrrhizic acid, glycyrrhetinic acid (GA), has been identified as a potent inhibitor of P-glycoprotein (P-gp). nih.gov Furthermore, both glycyrrhizic acid and glycyrrhetinic acid have been shown to inhibit other key efflux pumps such as Multidrug Resistance-Associated Protein 1 (MRP1), MRP2, and Breast Cancer Resistance Protein (BCRP). nih.gov By inhibiting these transporters, this compound can increase the intracellular concentration and residence time of co-administered drugs, thereby enhancing their therapeutic effect. However, it is noteworthy that some studies have reported conflicting results, suggesting that under certain conditions, glycyrrhizic acid and its metabolites might activate or induce P-gp and CYP3A4, thereby potentially reducing the bioavailability of specific drugs like cyclosporine. nih.govcgu.edu.twtandfonline.com This highlights the complexity of its interactions and suggests that the net effect may be dependent on the specific drug and cellular context.

The ability of glycyrrhizic acid to form water-soluble "host-guest" type inclusion complexes with a wide range of lipophilic drugs is another significant factor. nih.govresearchgate.net This complex formation can improve the solubility and stability of poorly soluble drugs, which is often a limiting step in their absorption. By acting as a carrier, it facilitates the delivery of these drugs to the cell surface in a more bioavailable form. nih.govbenthamopen.com

Finally, the metabolite glycyrrhetinic acid has been shown to affect intestinal epithelial cell integrity. It can promote the proliferation and restitution of intestinal epithelial cells after injury and has been observed to restore trans-epithelial electrical resistance (TEER) in Caco-2 cell monolayers, a measure of tight junction integrity. nih.gov While some compounds enhance bioavailability by opening tight junctions, the action of glycyrrhetinic acid appears more complex, potentially involving the uncoupling of gap junctions, which could influence intercellular communication and tissue-level absorption. nih.gov

Table 1: Cellular Mechanisms for Bioavailability Enhancement by Glycyrrhizic Acid (GA) and its Metabolites

| Mechanism | Cellular Target/Process | Observed Effect | Reference |

| Membrane Modification | Lipid Bilayer | Incorporation into the membrane, increasing fluidity and permeability (~60% increase). | nih.govcancer.govnih.gov |

| Cell Membrane Elasticity | Decreased elasticity modulus, making the membrane more deformable. | nih.gov | |

| Efflux Pump Inhibition | P-glycoprotein (P-gp), MRP1, MRP2, BCRP | Inhibition of transporter activity, leading to increased intracellular drug accumulation. | nih.gov |

| Efflux Pump Activation (Context-Dependent) | P-glycoprotein (P-gp), CYP3A4 | Activation/induction of transporter and enzyme activity, potentially decreasing bioavailability of specific substrates. | nih.govcgu.edu.twtandfonline.com |

| Drug Carrier Function | Lipophilic Drugs | Formation of water-soluble "host-guest" complexes, improving drug solubility and delivery to the cell. | nih.govresearchgate.netbenthamopen.com |

| Epithelial Homeostasis | Intestinal Epithelial Cells | Promotes cell proliferation and restitution; restores trans-epithelial electrical resistance (TEER). | nih.gov |

| Intercellular Communication | Gap Junctions | Uncoupling of gap junctions, potentially altering tissue-level transport. | nih.gov |

Unexplored Mechanistic Pathways and Novel Research Hypotheses

While the effects of this compound and its parent compound on membrane permeability and drug transporters are foundational to its role in bioavailability, a significant body of research points toward a multitude of other cellular interactions that are not yet fully understood. These present fertile ground for novel research hypotheses and the exploration of new therapeutic applications.

A primary area for future investigation is the detailed elucidation of its impact on cellular signaling cascades. Glycyrrhizic acid and its derivatives have been shown to modulate numerous pathways critical to inflammation, cell survival, and proliferation. For instance, it is known to inhibit the activation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammatory responses. frontiersin.orgfrontiersin.orgscispace.comfoodandnutritionresearch.net Further research could explore whether this anti-inflammatory signaling modulation can be leveraged to create targeted drug delivery systems for inflammatory diseases, where this compound acts not only as a carrier but also as a synergistic therapeutic agent. Other pathways implicated include the PI3K/Akt, MAPK, and TGF-β1/Smad2/3 signaling pathways, suggesting a broad influence on cellular regulation that is yet to be fully mapped. frontiersin.orgscispace.comnih.govpeerj.com A novel hypothesis is that by modulating these pathways, this compound could precondition cells to be more receptive to a co-administered drug, or protect them from drug-induced stress.

The contradictory findings regarding its effect on P-glycoprotein warrant further investigation. nih.govnih.govcgu.edu.tw It is hypothesized that the ultimate effect—inhibition versus induction—may be concentration-dependent, cell-type specific, or influenced by the duration of exposure (acute vs. chronic). Unraveling the molecular switch that governs this dual activity is a critical unexplored pathway. This could lead to more precise therapeutic protocols, avoiding negative drug interactions while maximizing bioavailability enhancement for other drugs.

Another promising research direction is the development of novel structural derivatives of glycyrrhetinic acid. Research has indicated that modifications to the chemical structure can enhance specific activities, such as cytotoxicity against cancer cells, while potentially reducing side effects. frontiersin.orgnih.gov A hypothesis is that specific derivatives could be designed to optimize membrane interaction, selectively inhibit certain efflux pumps, or target specific cell surface receptors, leading to highly targeted drug delivery platforms with inherent therapeutic activity.

The application of this compound in nanomedicine is a rapidly emerging field. mdpi.com Its amphiphilic nature allows it to self-assemble into nanoparticle-like structures, which can encapsulate therapeutic agents. mdpi.com Future research could focus on engineering these nanoparticles for specific tasks, such as delivering antiviral agents directly to infected cells. frontiersin.org Given its known antiviral properties, a novel hypothesis is that these nanoparticles could disrupt viral entry or replication not only by delivering a payload but also through the direct action of the glycyrrhizinate carrier itself on host cell membranes or viral proteins.